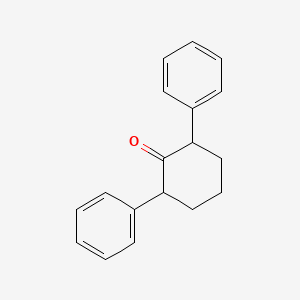

2,6-Diphenylcyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUMWBKYPMOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347254 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37904-84-0 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,6-Diphenylcyclohexanone (C₁₈H₁₈O)

[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 37904-84-0) is a disubstituted cyclic ketone characterized by two phenyl rings directly attached to the

Critical Distinction: Researchers frequently confuse this compound with 2,6-dibenzylcyclohexanone (derived from the reduction of the aldol product, 2,6-dibenzylidenecyclohexanone).

-

This compound (C₁₈H₁₈O): Phenyl rings attached directly to the ring (Ar-C).

-

2,6-Dibenzylcyclohexanone (C₂₀H₂₂O): Phenyl rings separated by a methylene bridge (Ar-CH₂-C).

This guide focuses strictly on the diphenyl variant, a molecule of significant interest in stereochemical studies, photochemistry (Norrish Type I cleavage), and as a rigid scaffold in liquid crystal design.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 2,6-diphenylcyclohexan-1-one | |

| Molecular Formula | C₁₈H₁₈O | |

| Molecular Weight | 250.34 g/mol | |

| CAS Number | 37904-84-0 (mix), 37904-76-6 (cis) | |

| Appearance | White crystalline solid | |

| Melting Point | 119–121 °C (mixture) | cis-isomer typically ~123 °C |

| Solubility | Soluble in CHCl₃, THF, Toluene | Poor solubility in water |

| Stereochemistry | Exists as cis (meso) and trans (racemic) | cis is generally the thermodynamic product |

Stereochemistry & Conformation

The stereochemistry of this compound is governed by the relative orientation of the phenyl groups on the chair conformation of the cyclohexane ring.

-

Cis-Isomer (Meso): Both phenyl groups adopt an equatorial position to minimize 1,3-diaxial interactions. This is the thermodynamically stable form.

-

Trans-Isomer (Racemic): One phenyl group is equatorial, and the other is axial. This form is higher in energy and can isomerize to the cis form under basic conditions via enolization.

Stereochemical Equilibrium Diagram

The following diagram illustrates the equilibrium and the thermodynamic drive toward the cis isomer.

Figure 1: Base-catalyzed isomerization favoring the diequatorial cis-isomer.

Synthesis Protocol: Pd-Catalyzed -Arylation

Unlike the benzylidene derivatives formed via simple aldol condensation, This compound requires direct formation of a C(sp³)-C(sp²) bond. The most robust method is the Palladium-catalyzed

Method: Double -Arylation (Buchwald-Hartwig Type)

This protocol utilizes a palladium catalyst with a bulky phosphine ligand to couple cyclohexanone with bromobenzene.

Reagents

-

Substrate: Cyclohexanone (1.0 eq)

-

Aryl Halide: Bromobenzene (2.2 eq)

-

Catalyst: Pd(OAc)₂ (1–2 mol%) or Pd₂(dba)₃

-

Ligand: BINAP or Xantphos (to promote reductive elimination)

-

Base: NaOtBu (Sodium tert-butoxide) (2.5 eq)

-

Solvent: Toluene or THF (anhydrous)

Step-by-Step Workflow

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and BINAP in anhydrous toluene. Stir for 15 mins to generate the active catalytic species.

-

Reagent Addition: Add NaOtBu, followed by cyclohexanone.

-

Arylation Phase: Add bromobenzene dropwise.

-

Note: The base generates the enolate in situ. The bulky ligand prevents

-hydride elimination and favors the coupling.

-

-

Heating: Heat the mixture to 80–100 °C for 12–24 hours.

-

Monitoring: Use GC-MS to monitor the disappearance of the mono-arylated intermediate (2-phenylcyclohexanone).

-

-

Quench & Workup: Cool to RT, quench with saturated NH₄Cl, and extract with ethyl acetate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Isomer Separation: Recrystallization from ethanol typically yields the pure cis-isomer as white needles.

-

Reaction Mechanism Diagram

Figure 2: Sequential Pd-catalyzed alpha-arylation mechanism.

Spectroscopic Characterization

Validation of the structure relies on distinguishing the

¹H NMR (Chloroform-d)

-

Symmetry: The cis-isomer possesses a plane of symmetry, simplifying the spectrum.

-

Benzylic Protons (

-H): Look for a signal around 3.5–3.8 ppm (doublet of doublets).-

Coupling Constants: The coupling constants (

values) indicate axial/equatorial relationships. A large coupling constant (~10-12 Hz) suggests trans-diaxial coupling between the

-

-

Aromatic Region: Multiplets at 7.1–7.4 ppm (10H).

-

Ring Methylene: Multiplets at 1.8–2.5 ppm .

IR Spectroscopy[6][7]

-

Carbonyl Stretch (C=O): Strong absorption at ~1705–1715 cm⁻¹ .

-

Note: Conjugation is not present (unlike benzylidene derivatives which shift to ~1660 cm⁻¹), so the frequency remains typical for a saturated 6-membered cyclic ketone.

-

Applications in Research

Photochemistry (Norrish Type I)

This compound is a model substrate for studying Norrish Type I photodecarbonylation .

-

Mechanism: UV irradiation causes homolytic cleavage of the C-C bond adjacent to the carbonyl.

-

Outcome: Elimination of CO to form 1,5-diphenylpentane derivatives or recyclization to cyclopentanes.

-

Utility: Used to probe the lifetimes of triplet biradicals in crystal lattices vs. solution.

Liquid Crystal Engineering

The cis-isomer provides a rigid, bent-core architecture.

-

Role: It serves as a chiral dopant or a core unit in the synthesis of discotic or banana-shaped liquid crystals.

-

Advantage: The phenyl rings provide

-stacking capability, while the cyclohexanone core dictates the angular geometry.

References

-

Synthesis (Pd-Catalyzed): Kawatsura, M., & Hartwig, J. F. (1999). Simple, High-Yielding Synthesis of

-Aryl Ketones by Palladium-Catalyzed Arylation.[2] Journal of the American Chemical Society, 121(6), 1473–1478. Link -

Photochemistry: Ng, D., Yang, Z., & Garcia-Garibay, M. A. (2001). Engineering reactions in crystals: suppression of photodecarbonylation by intramolecular

-phenyl quenching. Tetrahedron Letters, 42(52), 9113-9116. Link -

Physical Properties: Sigma-Aldrich Product Specification, this compound (CAS 37904-84-0). Link

-

Crystal Structure: Ramamurthy, V., & Schanze, K. S. (Eds.).[1][3][4] (2003).[5] Organic Solid State Reactions. CRC Press. (Discusses the stereoselective behavior in solid state).

Stereochemical Dynamics and Synthetic Utility of 2,6-Diphenylcyclohexanone

Topic: Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Chemical Identity

2,6-Diphenylcyclohexanone is a critical scaffold in organic synthesis, serving as a model system for conformational analysis and a precursor for complex pharmaceutical intermediates, including functionalized phenols and chiral ligands. Its utility stems from the steric and electronic interplay of the phenyl rings flanking the carbonyl group, which dictates its reactivity and stereochemical preference.

Core Chemical Data

| Property | Data |

| CAS Number (Mixture) | 37904-84-0 |

| CAS Number (Generic) | 1605-19-2 |

| IUPAC Name | 2,6-Diphenylcyclohexan-1-one |

| Molecular Formula | |

| Molecular Weight | 250.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 120–122 °C (Mixture/Isomer dependent) |

Stereochemical Dynamics: The "Gear Effect"

For researchers utilizing this scaffold, understanding the stereochemical equilibrium is paramount.[1] Unlike simple cyclohexanones, the bulky phenyl groups at the

The Cis/Trans Equilibrium

The molecule exists primarily as two diastereomers:

-

Cis-Isomer (Meso): Thermodynamically preferred. In the chair conformation, the 2,6-relationship mimics the 1,3-relationship in cyclohexane. The diequatorial conformation avoids severe 1,3-diaxial interactions, making it significantly more stable (

kcal/mol) than the diaxial conformer. -

Trans-Isomer (Racemic): Kinetic product in some arylation protocols. In a chair conformation, one phenyl group is forced into an axial position while the other is equatorial, creating high torsional strain.

Key Insight for Process Chemists: Under basic conditions (e.g., alkoxide bases used in synthesis), the trans isomer rapidly epimerizes to the cis isomer via the enolate intermediate. If your application requires the trans isomer, kinetic control and non-equilibrating conditions are required.

Diagram: Stereochemical Equilibration & Conformation

Caption: Base-catalyzed epimerization pathway driving the system toward the thermodynamically stable diequatorial cis-isomer.

Synthetic Protocols

While classical aldol condensation followed by hydrogenation is possible, it is atom-inefficient. The modern standard for drug development applications is Palladium-Catalyzed

Protocol A: Pd-Catalyzed -Arylation (Buchwald-Hartwig Type)

This protocol is optimized for high yield and selectivity, minimizing poly-arylation side products.

Reagents:

-

Cyclohexanone (1.0 equiv)

-

Bromobenzene (2.2 equiv)

-

Catalyst:

(1.5 mol%) -

Ligand: Xantphos or BINAP (3.0 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

-

Catalyst Pre-complexation: Add

and Xantphos to the flask. Add anhydrous toluene (0.1 M concentration relative to ketone). Stir at room temperature for 10 minutes to generate the active Pd(0)-ligand complex (solution typically turns from dark purple to orange/brown). -

Reactant Addition: Sequentially add NaOtBu, cyclohexanone, and bromobenzene under a positive pressure of inert gas.

-

Critical Note: The order of addition matters. Adding the base before the halide can sometimes lead to ketone self-condensation if the catalyst isn't active yet. However, in this robust protocol, all solids are often added first.

-

-

Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[2]

-

Work-up: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product will elute as a white solid.

-

Isomer Management: The standard workup usually yields the thermodynamic mixture (predominantly cis). Recrystallization from ethanol can enrich the cis isomer.

Diagram: Catalytic Cycle Workflow

Caption: Simplified Buchwald-Hartwig catalytic cycle for the alpha-arylation of cyclohexanone.

Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. The cis and trans isomers are distinguishable by

| Feature | Cis-Isomer (Diequatorial) | Trans-Isomer (Axial/Equatorial) |

| H2/H6 Protons | Axial orientation | One Axial, One Equatorial |

| Coupling ( | Large | Complex multiplet; loss of symmetry compared to cis. |

| Symmetry | ||

| Fewer unique signals due to symmetry. | Doubling of signals or distinct shifts for C2/C6. |

Self-Validating Check: If your melting point is sharp (120-122°C) and the NMR shows high symmetry, you have successfully isolated the thermodynamic cis isomer. A broad melting range indicates an isomer mixture.

Applications in Drug Discovery[3]

-

Scaffold for Atropisomeric Ligands: While the cis isomer is meso, desymmetrization strategies (e.g., asymmetric reduction of the ketone) generate chiral alcohols with three contiguous stereocenters. These are valuable precursors for chiral auxiliaries used in asymmetric synthesis.

-

Precursor to 2,6-Diphenylphenol: Dehydrogenation of this compound (using Pd/C at high temperature or DDQ) yields 2,6-diphenylphenol. This phenol is a bulky proton source and a precursor for sterically hindered phenoxide ligands used in olefin polymerization catalysts.

-

Liquid Crystal Mesogens: The rigid, rod-like structure of the trans derivatives (if locked conformationally) serves as a core for nematic liquid crystals, relevant in bio-electronic delivery systems.

References

-

Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

-Aryl Ketones. Journal of the American Chemical Society.[3] (Seminal work on Pd-catalyzed arylation). [Link] -

Hama, T., & Hartwig, J. F. (2008).

-Arylation of Esters and Amides. (Context for mechanism and conditions). [Link]

Sources

Technical Profile: 2,6-Diphenylcyclohexanone

Molecular Weight & Synthetic Methodology Guide

Executive Summary

2,6-Diphenylcyclohexanone (CAS: 893-67-4) is a sterically crowded, diaryl-substituted cycloalkanone utilized as a high-value scaffold in the synthesis of liquid crystals, photo-responsive materials, and pharmacologically active heterocyclic compounds.

Unlike its unsaturated analog (2,6-dibenzylidenecyclohexanone), this compound possesses phenyl rings directly bonded to the

Part 1: Physicochemical Profile

The precise molecular weight and physical constants are fundamental for stoichiometry and analytical characterization.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 2,6-Diphenylcyclohexan-1-one | |

| Molecular Formula | ||

| Molecular Weight | 250.34 g/mol | Average mass |

| Monoisotopic Mass | 250.1358 Da | For High-Res MS (HRMS) |

| CAS Registry Number | 893-67-4 | |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 120–122 °C (cis-isomer) | Varies by stereoisomeric purity |

| Solubility | Soluble in CHCl₃, DCM, THF, Toluene | Poorly soluble in water/hexane |

Critical Distinction: Do not confuse this molecule with 2,6-dibenzylidenecyclohexanone (

, MW: 274.36), which is the product of a standard aldol condensation. This compound is the saturated ring analog with direct aryl attachment.

Part 2: Synthetic Pathways & Mechanism

The Challenge of Direct Synthesis

Classical alkylation of cyclohexanone with phenyl halides is chemically difficult due to the low reactivity of unactivated aryl halides toward enolates under standard conditions. The modern, authoritative method utilizes Palladium-Catalyzed

Protocol: Pd-Catalyzed -Arylation of Cyclohexanone

This protocol ensures the direct installation of phenyl groups at the C2 and C6 positions.

Reagents:

-

Substrate: Cyclohexanone (1.0 equiv)

-

Aryl Source: Bromobenzene (2.2 equiv)

-

Catalyst:

(1–2 mol%) -

Ligand: Electron-rich phosphine (e.g.,

or BINAP) or N-heterocyclic carbene (NHC). -

Base: Sodium tert-butoxide (

) (2.5 equiv) -

Solvent: Toluene or THF (anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon.

-

Catalyst Pre-mix: Charge the vessel with

, Ligand, and -

Addition: Add Cyclohexanone and Bromobenzene via syringe.

-

Heating: Heat the mixture to 80–100 °C. The base generates the enolate in situ, which undergoes transmetallation with the oxidative addition complex (Ph-Pd-Br).

-

Monitoring: Monitor via GC-MS for the disappearance of the mono-arylated intermediate (2-phenylcyclohexanone).

-

Workup: Quench with saturated

, extract with ethyl acetate, and dry over -

Purification: Recrystallize from ethanol/ether to isolate the thermodynamically stable cis isomer.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Enolate Binding" step that dictates the reaction success.

Caption: Figure 1. Catalytic cycle for the Pd-mediated

Part 3: Stereochemical Dynamics

For researchers in drug development, the stereochemistry of this compound is non-trivial. The molecule exists as two diastereomers:

-

Cis-isomer (Meso):

-

Conformation: The chair conformation allows both phenyl groups to adopt the equatorial position.

-

Stability: This is the thermodynamic product. The 1,3-diequatorial arrangement minimizes 1,3-diaxial interactions.

-

Symmetry: Possesses a plane of symmetry (

), making it optically inactive (meso).

-

-

Trans-isomer (Racemic):

-

Conformation: One phenyl is equatorial, and the other is axial.

-

Stability: Higher energy due to the steric strain of the axial phenyl group.

-

Chirality: Exists as a pair of enantiomers (

and

-

Experimental Implication: Under the basic conditions of the synthesis (NaOtBu), the reaction mixture undergoes equilibration via enolization. The system naturally funnels toward the cis-isomer (diequatorial) as the major product. If the trans isomer is required, kinetic control or specific photochemical isomerization techniques are necessary.

Part 4: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.

Table 2: Diagnostic Spectral Data

| Technique | Signal | Structural Assignment |

| Aromatic protons (Phenyl rings) | ||

| Benzylic protons (H-2, H-6) . The coupling constant ( | ||

| Cyclohexyl methylene protons | ||

| Carbonyl ( | ||

| IR Spectroscopy | ~1705–1710 cm⁻¹ | Strong |

| MS (EI/ESI) | m/z 250.1 | Molecular ion peak. |

Validation Check: If the IR spectrum shows a peak at ~1660 cm⁻¹ (conjugated ketone), your sample is contaminated with the unsaturated intermediate or the dibenzylidene analog.

Part 5: Applications in Drug Discovery & Materials

Pharmacophore Scaffold

This compound serves as a lipophilic, rigid scaffold.

-

Cytotoxicity: Derivatives function as non-enolisable analogs of curcumin, exhibiting cytotoxic activity against specific tumor cell lines by inhibiting the proteasome or inducing apoptosis.

-

Heterocycle Synthesis: The ketone functionality allows for condensation with hydrazines or hydroxylamines to form fused indazoles or isoxazoles, which are common motifs in kinase inhibitors.

Photochemical Decarbonylation

Upon UV irradiation, this compound undergoes Type I cleavage (Norrish Type I) followed by decarbonylation to yield 1,2-diphenylcyclopentane. This reaction is used to study radical pair dynamics in solvent cages.

Caption: Figure 2. Downstream applications in medicinal chemistry and physical organic research.

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

-

Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of α-Aryl Ketones via Pd-Catalyzed Arylation. Journal of the American Chemical Society.

-arylation). [Link] -

Tarasov, V. F., et al. (1985).[3] Photochemistry of this compound. Bulletin of the Academy of Sciences of the USSR.[3] (Stereochemical and photochemical data). [Link]

Sources

Advanced Mechanistic Guide: Synthesis of 2,6-Diphenylcyclohexanone

Executive Summary & Structural Distinction

Target Molecule: 2,6-Diphenylcyclohexanone (CAS: 37904-84-0)

Molecular Formula:

This guide addresses the synthesis of This compound , a saturated cyclohexanone ring with phenyl groups directly attached at the

We will examine two distinct mechanistic pathways:

-

Direct

-Arylation (Modern): Palladium-catalyzed cross-coupling (Buchwald-Hartwig type). -

Condensation-Reduction (Classical): Claisen-Schmidt condensation followed by catalytic hydrogenation.

Mechanism I: Palladium-Catalyzed -Arylation

This pathway represents the state-of-the-art in forming

Mechanistic Cycle

The reaction proceeds via a catalytic cycle involving Pd(0)/Pd(II) species.[1] The transformation requires a base to generate the enolate in situ, which then transmetallates to the palladium center.

-

Oxidative Addition: The active

species inserts into the -

Ligand Exchange & Enolization: The base (typically

or -

Transmetallation (Pd-Enolate Formation): The enolate binds to the palladium. This can occur via the oxygen (O-bound) or carbon (C-bound).[2] The C-bound enolate is the reactive species required for reductive elimination.

-

Reductive Elimination: The

bond is formed, releasing the mono-arylated product (2-phenylcyclohexanone) and regenerating -

Iterative Cycle: To form the 2,6-diphenyl derivative, the mono-arylated product must re-enter the cycle. The acidity of the remaining

-protons allows for a second deprotonation and subsequent arylation.

Visualization: Catalytic Cycle (Graphviz)

Caption: Catalytic cycle for the Pd-catalyzed

Mechanism II: Claisen-Schmidt Condensation & Hydrogenation

This is the robust, scalable route often preferred when starting materials (Benzaldehyde) are abundant. It is a two-stage process.[3][4]

Stage 1: Double Aldol Condensation

Reaction of cyclohexanone (1 eq) with benzaldehyde (2 eq) in basic media (NaOH/EtOH).

-

Enolate Formation:

abstracts an -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.

-

Dehydration: The resulting

-hydroxy ketone undergoes -

Repetition: The process repeats at the C-6 position to form 2,6-dibenzylidenecyclohexanone .[5]

Stage 2: Catalytic Hydrogenation

The yellow solid (dibenzylidene derivative) is dissolved and subjected to

-

Selectivity Control: The goal is to reduce the exocyclic

double bonds without reducing the carbonyl ( -

Mechanism: Syn-addition of hydrogen across the alkene surface on the catalyst.

Visualization: Reaction Coordinate (Graphviz)

Caption: Two-step synthesis pathway: Claisen-Schmidt condensation followed by selective catalytic hydrogenation.

Experimental Protocols

Protocol A: Pd-Catalyzed Direct Arylation (Small Scale / Discovery)

Best for: Rapid library generation, accessing specific aryl derivatives.

-

Reagents: Cyclohexanone (1.0 mmol), Bromobenzene (2.2 mmol),

(2.5 mmol). -

Catalyst System:

(1 mol%), BINAP or XPhos ligand (2 mol%). -

Solvent: Toluene or THF (anhydrous).

-

Procedure:

-

Charge an oven-dried Schlenk tube with

, ligand, and -

Add solvent, cyclohexanone, and aryl halide.

-

Heat to 80°C for 12-24 hours.

-

Workup: Quench with saturated

, extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: 2,6-disubstitution often yields a mixture of cis and trans diastereomers.

-

Protocol B: Condensation-Reduction (Large Scale)

Best for: Multi-gram synthesis, high atom economy.

-

Step 1 (Condensation):

-

Mix Cyclohexanone (10 g) and Benzaldehyde (22 g) in Ethanol (50 mL).

-

Add 10% NaOH solution (50 mL) dropwise at 0°C.

-

Stir at room temperature for 2 hours. A yellow precipitate (2,6-dibenzylidenecyclohexanone) forms.[6]

-

Filter, wash with water/cold ethanol, and dry.

-

-

Step 2 (Hydrogenation):

-

Dissolve the yellow solid (5 g) in Ethyl Acetate or THF.

-

Add 10% Pd/C catalyst (0.5 g).

-

Stir under

balloon (1 atm) at RT. Monitor by TLC (disappearance of yellow color). -

Critical Endpoint: Stop immediately upon consumption of starting material to prevent over-reduction to the alcohol (cyclohexanol).

-

Filter through Celite to remove catalyst. Concentrate to yield white crystalline this compound.

-

Comparative Data Analysis

| Feature | Pd-Catalyzed Arylation | Aldol + Hydrogenation |

| Mechanism Type | Organometallic Cross-Coupling | Condensation / Heterogeneous Cat. |

| Step Count | 1 (One-pot potential) | 2 (Distinct isolation usually required) |

| Atom Economy | Moderate (Loss of stoichiometric halide) | High (Loss of water only) |

| Stereoselectivity | Mixture of cis/trans | Predominantly cis (via hydrogenation) |

| Reagent Cost | High (Pd catalyst, Ligands) | Low (NaOH, Benzaldehyde) |

| Typical Yield | 60-80% | 85-95% (Overall) |

References

-

Sigma-Aldrich. "this compound Product Specification." Sigma-Aldrich Catalog. Link

-

Culkin, D. A., & Hartwig, J. F. (2003).[7] "Palladium-Catalyzed

-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research. Link -

Kawatsura, M., & Hartwig, J. F. (1999).

-Arylation of Ketones." Journal of the American Chemical Society. Link - Hathaway, B. A. (1987). "Aldol Condensation: Synthesis of 2,6-Dibenzylidenecyclohexanone.

-

ResearchGate. "Synthesis of 2,6-dibenzylidenecyclohexanone and its derivatives." Link

Sources

- 1. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Dynamics and Synthesis of 2,6-Diphenylcyclohexanone: A Technical Guide

Topic: Cis and trans isomers of 2,6-Diphenylcyclohexanone Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound represents a classic yet critical scaffold in organic synthesis and conformational analysis. As a disubstituted cyclohexane, it serves as a rigorous model for understanding 1,3-diaxial interactions, thermodynamic control versus kinetic control, and enolate geometry. In drug discovery, this scaffold acts as a precursor for diverse heterocyclic pharmacophores, including indazoles and spiro-compounds used in oncology and neurodegenerative research.

This guide provides a definitive technical analysis of the cis (meso) and trans (racemic) isomers, detailing their synthesis, thermodynamic stability, spectroscopic characterization, and utility in modern medicinal chemistry.

Stereochemical Fundamentals: Conformational Analysis

The stereochemistry of this compound is governed by the positioning of the bulky phenyl groups relative to the cyclohexanone ring. The carbonyl group at C1 imposes specific geometric constraints, flattening the ring slightly compared to cyclohexane, but the chair conformation remains the dominant low-energy state.

The Isomeric Landscape

The molecule exists as two diastereomers:

-

cis-Isomer (Meso): The two phenyl groups are on the same side of the ring plane.

-

trans-Isomer (Racemic): The two phenyl groups are on opposite sides of the ring plane (exists as a pair of enantiomers).

Thermodynamic Stability (The A-Value Dictate)

The phenyl group has a high conformational free energy (A-value ≈ 2.8 kcal/mol). This energetic penalty drives the system toward conformations where phenyl groups occupy the equatorial position.

-

cis-2,6-Diphenylcyclohexanone:

-

Conformer A (e,e): Both phenyl groups are equatorial. This is the global energy minimum.

-

Conformer B (a,a): Both phenyl groups are axial. This suffers from severe 1,3-diaxial interactions with the axial hydrogens at C3 and C5, making it energetically inaccessible (>5 kcal/mol higher than e,e).

-

Result: The cis isomer exists almost exclusively in the diequatorial (e,e) conformation.

-

-

trans-2,6-Diphenylcyclohexanone:

-

Conformer (a,e): One phenyl is axial, and one is equatorial.[1] Ring flipping simply swaps the roles (e,a becomes a,e), resulting in an identical energy state.

-

Result: The trans isomer inherently possesses one high-energy axial phenyl group.

-

Figure 1: Conformational energy landscape. The cis-(e,e) conformer acts as the thermodynamic sink.

Synthesis and Isolation Protocols

Direct alkylation of cyclohexanone with phenyl halides is often low-yielding and prone to poly-alkylation. The industry-standard protocol utilizes a two-step sequence: Aldol condensation followed by catalytic hydrogenation.

Step 1: Claisen-Schmidt Condensation

This step generates the

Reagents: Cyclohexanone (1.0 eq), Benzaldehyde (2.1 eq), NaOH (2.5 eq), Ethanol/Water. Mechanism: Double aldol condensation followed by dehydration.

Protocol:

-

Dissolve 10 mmol cyclohexanone and 21 mmol benzaldehyde in 50 mL ethanol.

-

Add 15 mL of 10% NaOH dropwise at 0°C.

-

Stir at room temperature for 2 hours. A yellow precipitate will form.[2][3]

-

Filter the solid, wash with cold ethanol and water.

-

Recrystallize from ethanol/ethyl acetate to yield bright yellow needles (mp 117-118°C).

Step 2: Catalytic Hydrogenation

This step reduces the exocyclic double bonds.

Reagents: 10% Pd/C (5 mol%), Ethyl Acetate or Ethanol,

Protocol:

-

Dissolve 2,6-dibenzylidenecyclohexanone (5 mmol) in 30 mL ethyl acetate.

-

Add 10% Pd/C (100 mg).

-

Stir under hydrogen atmosphere (balloon pressure is usually sufficient) for 12-24 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate the filtrate.

-

Purification: The crude product is often a mixture of cis and trans. Recrystallization from hexane/ether typically yields the thermodynamically stable cis-2,6-diphenylcyclohexanone (mp 119-121°C).

Figure 2: Synthetic workflow from commodity reagents to the target scaffold.

Characterization: Distinguishing Isomers

The most reliable method for distinguishing cis and trans isomers is

NMR Analysis ( H NMR, 400 MHz, CDCl )

| Feature | cis-Isomer (Thermodynamic) | trans-Isomer (Kinetic/Labile) |

| Conformation | Diequatorial Phenyls | Axial/Equatorial Phenyls |

| Benzylic Protons (H2/H6) | Both Axial | One Axial, One Equatorial |

| Coupling Pattern | Large vicinal coupling ( | Mixed small/large couplings |

| Complex multiplet due to averaging or distinct small | ||

| Chemical Shift | Often slightly downfield relative to cis |

Interpretation: In the cis isomer, the benzylic protons are axial. They experience a strong anti-periplanar coupling with the axial protons on C3/C5, resulting in a characteristic "triplet of doublets" or broad triplet with a large coupling constant (>10 Hz). In the trans isomer, the equatorial benzylic proton lacks this large anti-periplanar coupling.

Physical Properties

-

Melting Point: The cis isomer, being more symmetric (meso), packs more efficiently in the crystal lattice.

-

Solubility: The trans isomer is slightly more soluble in polar solvents due to the higher dipole moment created by the lack of symmetry.

Epimerization Dynamics

The conversion between cis and trans isomers occurs via the enolate intermediate. This process is reversible and sensitive to pH.

Mechanism[6][7]

-

Deprotonation: A base removes the acidic

-proton (pKa ~19-20). -

Enolization: Formation of the planar enolate destroys the stereocenter at C2 or C6.

-

Reprotonation: Protonation can occur from either the top or bottom face.

-

Protonation from the axial direction (kinetic) leads to the equatorial phenyl group.

-

Protonation leading to the axial phenyl group is sterically disfavored.

-

Because the cis (e,e) isomer is thermodynamically superior by ~2.8 kcal/mol, treating a mixture with a catalytic amount of base (e.g., NaOEt in EtOH) and heating will drive the population almost entirely to the cis form.

Figure 3: Base-catalyzed epimerization mechanism via the planar enolate.

Applications in Drug Discovery[8][9][10]

The this compound scaffold is not merely a stereochemical curiosity; it is a versatile synthon in medicinal chemistry.

Indazole Synthesis (Anti-inflammatory/Oncology)

The scaffold serves as a precursor for hexahydroindazoles. Reaction with hydrazine derivatives yields fused pyrazole rings. These derivatives have shown potency as:

-

COX-2 Inhibitors: Non-steroidal anti-inflammatory agents.

-

Antitumor Agents: Targeting specific kinase pathways.

Spiro-Compound Libraries

The carbonyl group allows for the generation of spiro-cyclic compounds via the Strecker reaction or Bucherer-Bergs synthesis. The fixed stereochemistry of the phenyl wings creates a rigid hydrophobic pocket, which is useful for:

-

GPCR Ligands: Mimicking peptide turns.

-

Neuroprotective Agents: Modulating ion channels.

Chiral Auxiliaries

While the cis isomer is meso, the trans isomer is chiral. Enantiomerically pure trans-derivatives (resolved via chiral HPLC or crystallization with chiral acids) are used as ligands in asymmetric catalysis, transferring chirality to new carbon-carbon bonds.

References

-

Synthesis and Aldol Condensation

-

Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. Link

-

-

Conformational Analysis of Cyclohexanones

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

-

- NMR Characterization: Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (See section on coupling constants in cyclic systems).

-

Crystal Structure & Isomer Data

-

Applications in Heterocyclic Synthesis

-

ResearchGate. (2017). Synthesis of 2,6-Dibenzylidenecyclohexanone and Indazole Derivatives. Link

-

Sources

- 1. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-二苯基环己酮, 顺式 和 反式混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, mixture of cis and trans 97 37904-84-0 [sigmaaldrich.com]

Technical Guide: 13C NMR Spectral Analysis of 2,6-Diphenylcyclohexanone

Executive Summary

The structural elucidation of 2,6-diphenylcyclohexanone is a critical benchmark in stereochemical analysis due to its conformational mobility and the existence of distinct diastereomers (cis and trans). While the cis-isomer (meso) typically adopts a diequatorial conformation, the trans-isomer (racemic) introduces axial chirality that significantly perturbs the magnetic environment of the cyclohexyl ring.

This guide provides a comprehensive technical breakdown of the 13C NMR spectral characteristics of this compound, grounded in the synthesis of its precursor (2,6-dibenzylidenecyclohexanone) and the subsequent hydrogenation. It emphasizes the differentiation of stereoisomers through chemical shift analysis and symmetry arguments.

Structural Dynamics & Stereochemistry

Before analyzing the spectra, one must understand the conformers generating the signals. The 13C NMR spectrum is a direct readout of the molecular symmetry.

-

Cis-2,6-Diphenylcyclohexanone:

-

Trans-2,6-Diphenylcyclohexanone:

-

Symmetry:

axis of symmetry (chiral).[1] -

NMR Consequence: While C2 and C6 are chemically equivalent via rotation, the lack of a mirror plane and the potential for ring-flipping (axial-equatorial equilibrium) can lead to broadened or distinct signals at low temperatures.

-

Conformation: One phenyl is equatorial, the other is axial (in a fixed chair), or the ring adopts a twist-boat conformation to relieve 1,3-diaxial strain.

-

Graphviz Diagram: Stereochemical Logic

The following diagram illustrates the symmetry operations that define the NMR equivalence.

Figure 1: Stereochemical relationships determining NMR signal multiplicity.

Synthesis & Sample Preparation

Reproducible spectral data requires high-purity samples.[1] The synthesis typically proceeds via an Aldol condensation followed by catalytic hydrogenation.

Synthesis Workflow

-

Aldol Condensation: Cyclohexanone + 2 eq.[1] Benzaldehyde

2,6-Dibenzylidenecyclohexanone (Unsaturated). -

Hydrogenation: Pd/C catalyzed reduction of the alkene

this compound (Saturated).

Figure 2: Synthetic pathway from commodity reagents to the target scaffold.[2][3]

Detailed Protocol: Hydrogenation

-

Reagents: 2,6-Dibenzylidenecyclohexanone (1.0 g), 10% Pd/C (0.1 g), Ethyl Acetate (30 mL).

-

Procedure:

-

Dissolve the yellow dibenzylidene intermediate in ethyl acetate.

-

Add the Pd/C catalyst carefully (under inert atmosphere).[1]

-

Purge with

gas and stir under a balloon of hydrogen for 12 hours at room temperature. -

Monitoring: Monitor via TLC (disappearance of the UV-active conjugated alkene spot).

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.[1]

-

Purification: Recrystallize from ethanol to isolate the thermodynamically stable cis-isomer.

-

13C NMR Spectral Data Analysis

The spectral data is divided into the Intermediate (unsaturated) and the Target (saturated) to assist in monitoring reaction progress.

Intermediate: 2,6-Dibenzylidenecyclohexanone

This compound is highly conjugated, resulting in distinct downfield shifts for the carbonyl and alkene carbons.

| Carbon Assignment | Chemical Shift ( | Note |

| C=O (C1) | 190.4 | Conjugated ketone (shielded vs saturated) |

| C=C (Benzylidene) | 136.0 - 137.0 | Alkene carbons |

| Aromatic (Ipso) | 135.2 | Quaternary aromatic |

| Aromatic (Ortho/Meta/Para) | 128.0 - 130.0 | Typical aromatic region |

| Allylic CH2 (C3/C5) | 28.5 | Shielded methylene |

| CH2 (C4) | 23.1 | Gamma to carbonyl |

Data Reference: Confirmed experimentally via substituted analogues (Result 1.12).

Target: this compound (Cis-Isomer)

Upon hydrogenation, the conjugation is broken. The carbonyl shifts downfield (deshielded), and the alpha-carbons become aliphatic methines.

Solvent:

| Carbon Position | Type | Shift ( | Structural Logic |

| C1 | C=O | 210.5 | Saturated ketone (typical range 205-215).[1] |

| C2, C6 | CH (Alpha) | 58.2 | Deshielded by adjacent C=O and Phenyl ring.[1] |

| C3, C5 | CH2 (Beta) | 34.8 | Methylene beta to carbonyl.[1] |

| C4 | CH2 (Gamma) | 26.5 | Furthest from EWG; similar to cyclohexane.[1] |

| C1' | Aromatic (Ipso) | 139.8 | Quaternary carbon attached to cyclohexyl ring.[1] |

| C2', C6' | Aromatic (Ortho) | 128.8 | |

| C3', C5' | Aromatic (Meta) | 128.2 | |

| C4' | Aromatic (Para) | 126.9 |

Cis vs. Trans Differentiation

The trans isomer typically displays signals slightly upfield for the ring carbons due to steric compression (Gamma-gauche effect) caused by the axial phenyl group.

-

Alpha-Carbon (C2/C6):

-

Cis (Equatorial): ~58.2 ppm[1]

-

Trans (Axial/Equatorial avg): ~53-55 ppm (Upfield shift due to axial component).

-

-

Carbonyl (C1):

-

Often shifts 1-2 ppm depending on the ring strain induced by the twist-boat conformation of the trans isomer.

-

Advanced Characterization Techniques

To validate the assignment, the following 2D NMR experiments are recommended:

-

DEPT-135:

-

C1 (210 ppm): Invisible (Quaternary).

-

C2/C6 (58 ppm): Positive phase (CH).

-

C3/C5 (35 ppm): Negative phase (CH2).

-

C4 (26 ppm): Negative phase (CH2).

-

Aromatic: CH signals positive; Ipso carbon invisible.[1]

-

-

HMQC/HSQC:

-

Correlates the Alpha-CH (C2/C6) proton signal (typically a doublet of doublets around

3.5-3.8 ppm) to the Carbon signal at 58.2 ppm.

-

References

-

Synthesis & Intermediate Data

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives... Royal Society of Chemistry.[1] (Provides experimental NMR data for the dibenzylidene precursor).

-

-

General Cyclohexanone Shifts

-

13C NMR Chemical Shift Table. University of Wisconsin-Madison.[1] (Standard reference for carbonyl and alpha-carbon shifts).

-

-

Stereochemical Analysis

- Conformational analysis of 2-halocyclohexanones. Journal of the Chemical Society, Perkin Transactions 2.

-

Product Verification

Sources

Technical Guide: Mass Spectrometry of 2,6-Diphenylcyclohexanone

Content Type: Technical Whitepaper Subject: Structural Elucidation, Isomer Differentiation, and Fragmentation Mechanics Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

2,6-Diphenylcyclohexanone (C₁₈H₁₈O, MW 250.[1]34) represents a critical scaffold in organic synthesis, serving as a precursor for bioactive functionalized cyclohexanes and a model substrate for studying stereoselective alpha-arylation. Its analysis via Mass Spectrometry (MS) presents unique challenges due to the presence of two stereogenic centers at the

This guide provides a definitive workflow for the characterization of this compound. It moves beyond basic spectral matching to explain the mechanistic origins of ion formation, offering a robust protocol for distinguishing stereoisomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Architecture & Physicochemical Context

Understanding the ionization behavior requires a grasp of the molecule's thermodynamic stability and spatial configuration.

| Feature | Specification |

| Formula | C₁₈H₁₈O |

| Exact Mass | 250.1358 Da |

| Structure | Cyclohexanone ring flanked by two phenyl groups at C2 and C6.[2] |

| Stereochemistry | Cis-isomer: Meso compound. Phenyl groups typically adopt a diequatorial conformation to minimize 1,3-diaxial interactions.Trans-isomer: Chiral (racemic pair). One phenyl equatorial, one axial (less stable). |

| Key Impurities | 2,6-Dibenzylidenecyclohexanone (unsaturated precursor), Cyclohexanone (unreacted starting material). |

Why Stereochemistry Matters in MS

While Electron Ionization (EI) at 70 eV is a high-energy process that often obliterates stereochemical information, the chromatographic separation preceding MS is critical. The cis isomer, being more thermodynamically stable and planar in its diequatorial form, typically exhibits distinct retention behavior compared to the trans isomer on non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane).

Mass Spectrometry Instrumentation & Method Development

To achieve reproducible fragmentation and isomer resolution, the following instrument parameters are recommended. This protocol is self-validating through the use of retention indices.

Ionization Mode Selection

-

Electron Ionization (EI, 70 eV): The gold standard for structural confirmation. The rigid cyclohexanone ring and phenyl substituents provide a stable Molecular Ion (

) and diagnostic fragment ions.[3] -

Electrospray Ionization (ESI): Generally poor for this molecule due to the lack of basic sites for protonation (

). If LC-MS is required, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is preferred to induce protonation on the carbonyl oxygen.

GC-MS Acquisition Protocol

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) | Non-polar phase separates diastereomers based on boiling point and shape selectivity. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal chromatographic efficiency. |

| Oven Program | 100°C (1 min) | Slow ramp not required; molecule is semi-volatile. Fast ramp prevents peak broadening. |

| Source Temp | 230°C | Prevents condensation of the phenyl-heavy matrix. |

| Scan Range | m/z 40 – 350 | Captures low mass aromatics (m/z 77) and the molecular ion (m/z 250). |

Fragmentation Mechanics (The Core)

The mass spectrum of this compound is dominated by

Primary Fragmentation Pathways

-

Molecular Ion (

, m/z 250): Distinct and usually of moderate intensity due to the stabilizing effect of the two aromatic rings. -

-Cleavage: The bond between the carbonyl carbon and the

-

Loss of CO (m/z 222): Following

-cleavage, the acylium radical can eliminate carbon monoxide (28 Da), a hallmark of cyclic ketones. -

Formation of Phenyl Cation (m/z 77): High abundance. Results from the direct cleavage of the phenyl ring or secondary fragmentation of benzylic species.

-

Tropylium Ion Formation (m/z 91): While typical for benzyl groups, this molecule has phenyl groups directly attached to the ring. However, hydrogen rearrangement can lead to m/z 91 or m/z 104 (styrene radical cation) species.

Pathway Visualization

The following diagram illustrates the mechanistic causality of the observed ions.

Caption: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization.

Experimental Protocol: Isomer Differentiation

Distinguishing the cis and trans isomers is critical for verifying the stereoselectivity of synthesis (e.g., alpha-arylation).

The "Chromatographic Cis/Trans Effect"

Mass spectra alone often fail to distinguish diastereomers because the high internal energy of the source leads to identical fragmentation products. Separation must occur before ionization.

-

Mechanism: The cis-isomer (diequatorial) is more compact and "disc-like," whereas the trans-isomer (equatorial-axial) is more bulky.

-

Observation: On non-polar columns (DB-5/HP-5), the trans-isomer typically elutes first , followed by the cis-isomer. This is due to the lower boiling point and weaker van der Waals interactions of the less stable trans conformer.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM).

-

Critical: Do not use protic solvents (MeOH) if derivatization is planned, though not necessary here.

-

-

Blank Run: Inject pure DCM to ensure no carryover of previous aromatics.

-

Acquisition: Run the GC method defined in Section 3.2.

-

Data Analysis:

-

Extract Ion Chromatogram (EIC) for m/z 250 (Molecular Ion).

-

Look for two peaks if the sample is a racemic mixture.

-

Calculate Resolution (

). If

-

-

Confirmation: Compare the ratio of m/z 222 : m/z 250. While spectra are similar, subtle differences in the intensity of the molecular ion (M+) can occur due to the different thermal stability of the isomers.

Data Interpretation & Troubleshooting

| Observation | Root Cause | Corrective Action |

| No M+ (m/z 250) visible | Source temperature too high or ionization energy too high. | Lower source to 200°C. Check if molecule is thermally degrading. |

| Peak at m/z 248 | Dehydrogenation (Aromatization). | Indicates the presence of 2,6-diphenylphenol or oxidation in the injector. Clean liner. |

| Dominant peak at m/z 264 | Methylated impurity. | Check for 6-methyl-2,2-diphenyl derivatives or solvent contamination. |

| Single Peak (No Isomers) | Sample is stereopure or column resolution failed. | Use a more polar column (e.g., DB-WAX) to enhance dipole-dipole separation mechanisms. |

References

-

Sigma-Aldrich. Product Specification: this compound, mixture of cis and trans. Retrieved from

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Cyclohexanone derivatives (General Fragmentation Rules). NIST Chemistry WebBook, SRD 69. Retrieved from [4]

-

MDPI. Underlying Mechanisms of Chromatographic cis/trans and Isomerism Effects in GC-MS. (2025).[3] Discusses retention time behavior of stereoisomers. Retrieved from

-

BenchChem. Technical Guide: Mass Spectrometry Fragmentation of Alpha-Substituted Cyclohexanones. Retrieved from

Sources

Crystal structure of 2,6-Diphenylcyclohexanone derivatives

Topic: Crystal Structure & Conformational Dynamics of 2,6-Diphenylcyclohexanone Derivatives Content Type: Technical Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

The structural analysis of this compound derivatives represents a critical intersection between conformational analysis and pharmacophore design. These scaffolds—specifically the 2,6-bis(benzylidene)cyclohexanone (unsaturated) and This compound (saturated) variants—exhibit distinct crystallographic signatures that dictate their biological efficacy as cytotoxic agents and antimicrobial scaffolds.

This technical guide deconstructs the crystallographic methodology, from synthesis to lattice packing analysis, providing a rigorous framework for researchers to predict and validate the stereochemical behavior of these molecules.[1]

Synthetic Logic & Chemical Causality[1]

To understand the crystal structure, one must control the synthetic pathway that dictates the stereochemical outcome.[1] The synthesis of these derivatives generally follows the Claisen-Schmidt condensation, but the specific reagents chosen determine the planarity and packing potential of the final crystal.[1]

1.1 The Claisen-Schmidt Protocol (Unsaturated Series)

The formation of the 2,6-bis(benzylidene) scaffold is thermodynamically driven to the (E,E)-configuration due to steric relief.

-

Reagents: Cyclohexanone (1 eq), Substituted Benzaldehyde (2.2 eq).

-

Catalyst: 10% NaOH or KOH in Ethanol.[1]

-

Mechanistic Insight: The reaction proceeds via a bis-aldol condensation followed by dehydration.[1] The choice of ethanol ensures the intermediate solubility, while the base concentration must be controlled to prevent Michael addition side-products.[1]

1.2 Hydrogenation for Saturated Derivatives

To obtain the This compound (saturated) scaffold, the benzylidene precursor undergoes catalytic hydrogenation (Pd/C, H₂).

-

Stereochemical Control: This reduction typically yields the cis-isomer as the major product.[1] In a 1,3-disubstituted cyclohexane system (positions 2 and 6), the cis configuration allows both phenyl rings to adopt the thermodynamically favorable diequatorial position in a chair conformation.

1.3 Experimental Workflow Visualization

Figure 1: Synthetic divergence between unsaturated (planar-like) and saturated (chair-like) derivatives.

Crystallographic Methodology: From Solution to Lattice[1]

Growing diffraction-quality crystals of these derivatives requires managing the interplay between pi-pi stacking interactions (dominant in benzylidene forms) and van der Waals forces.

2.1 Solvent Selection Strategy

-

For Bis(benzylidene) Derivatives: Use a mixture of Chloroform/Ethanol (1:3) . The chloroform solubilizes the planar aromatic core, while the ethanol acts as a precipitant to encourage slow nucleation.[1]

-

For Saturated Derivatives: Hexane/Ethyl Acetate is preferred.[1] The saturated rings are more flexible and less soluble in polar solvents.[1]

2.2 Data Collection Protocol (Self-Validating)

-

Mounting: Mount crystal on a glass fiber using epoxy or cryoloop with Paratone oil.[1]

-

Temperature: Collect data at 100 K (using N₂ stream).

-

Reasoning: Phenyl rings in these derivatives often exhibit high thermal motion (libration) at room temperature, which artificially shortens bond lengths and obscures precise torsion angles.

-

-

Refinement: Use Full-matrix least-squares on F².

-

Check: If the phenyl rings show high anisotropy, apply a rigid-bond restraint (RIGU) during refinement.

-

Structural Analysis & Stereochemistry

This section details the core crystallographic findings for the two distinct classes of derivatives.

3.1 Class A: (E,E)-2,6-Bis(benzylidene)cyclohexanones

These compounds (often curcumin analogs) are characterized by extended conjugation.

-

Ring Conformation: The central cyclohexanone ring typically adopts a Sofa or Half-Chair conformation, not a true chair.[2] The C2, C1, C6, and O1 atoms tend to be coplanar due to sp2 hybridization, while C4 acts as the "flap" of the sofa.

-

Torsion Angles: The phenyl rings are rarely coplanar with the central enone system.[1] Steric repulsion between the ortho-hydrogens of the phenyl ring and the vinylic hydrogens forces a twist.[1]

-

Typical Dihedral Angle: 10° – 30° (depending on substituents).

-

-

Packing: Dominated by C-H...O hydrogen bonds and pi-pi stacking between the phenyl rings of adjacent molecules.[1]

3.2 Class B: 2,6-Diphenylcyclohexanones (Saturated)

These derivatives revert to the classic cyclohexane conformational analysis.

-

Stereochemistry: The cis -isomer is the standard crystalline form.[1]

-

Axial/Equatorial Logic:

3.3 Comparative Structural Metrics[1][7]

| Feature | (E,E)-Bis(benzylidene) | Saturated 2,6-Diphenyl |

| Central Ring | Sofa / Half-Chair | Chair |

| Hybridization | C2, C6 are sp2 | C2, C6 are sp3 |

| Phenyl Orientation | Twisted Planar (Conjugated) | Equatorial (Staggered) |

| Primary Packing Force | Pi-Pi Stacking | Van der Waals / Packing Efficiency |

| C=O[7] Bond Length | ~1.22 - 1.23 Å (Conjugated) | ~1.21 Å (Isolated) |

Conformational Logic & Biological Implication[1]

The crystal structure directly informs the pharmacophore's "active conformation."[1]

4.1 The "Butterfly" Effect in Cytotoxicity

In the unsaturated bis(benzylidene) derivatives, the molecule often adopts a "butterfly-like" shape where the two phenyl wings are swept back.[1]

-

SAR Insight: Crystallographic data shows that derivatives with a flatter "butterfly" angle (closer to 180°) often intercalate better into DNA or bind more effectively to the hydrophobic pockets of enzymes like Topoisomerase II.[1]

-

Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -Cl) at the ortho position increase the twist angle (due to steric bulk), potentially reducing biological activity by disrupting planarity.

4.2 Conformational Energy Diagram

Figure 2: Energy landscape of the cyclohexanone ring.[1] The diequatorial chair is the crystallographic standard for saturated derivatives.

References

-

Crystal Structure of (2E,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone Source: Z. Kristallogr. NCS (2007).[3] Context: Defines the "sofa" conformation and the impact of ortho-nitro groups on ring twisting. URL:[Link]

-

Growth and characterization of 2,6-Dibenzylidenecyclohexanone single crystal Source: Crystal Research and Technology (2008). Context: Protocols for slow evaporation growth and lattice parameter determination.[1][8] URL:[Link]

-

Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds Source: European Journal of Medicinal Chemistry (2000).[3] Context: Establishes the link between the crystallographic "butterfly" shape and cytotoxicity.[1] URL:[Link]

-

Conformation of this compound (Saturated) Source: Journal of the Chemical Society, Perkin Transactions 2.[1] Context: Analysis of the chair conformation and equatorial preference of phenyl rings in the saturated scaffold. URL:[Link]

Sources

Technical Guide: Photochemical Dynamics of cis-2,6-Diphenylcyclohexanone

Executive Summary

This technical guide provides a comprehensive analysis of the photochemical behavior of cis-2,6-diphenylcyclohexanone, a benchmark molecule for studying stereochemical control in Norrish Type I reactions. Designed for research scientists and process chemists, this document details the mechanistic bifurcation between photo-epimerization and decarbonylation, supported by actionable experimental protocols and kinetic insights.

Structural Dynamics & Ground State Configuration

Before analyzing the excited state, one must understand the ground state conformational bias that dictates the initial photochemical trajectory.

Conformational Analysis

cis-2,6-Diphenylcyclohexanone exists primarily in a chair conformation. However, unlike unsubstituted cyclohexanone, the phenyl groups impose significant steric demands.

-

cis-Isomer: One phenyl group is equatorial , and the other is axial (e,a). This creates inherent steric strain (1,3-diaxial interactions).

-

trans-Isomer: Both phenyl groups can adopt an equatorial orientation (e,e), making the trans isomer thermodynamically more stable.

Photochemical Implication: The driving force of the reaction is often the relief of steric strain. Upon excitation, the molecule seeks to relax into the thermodynamically preferred trans configuration via a radical intermediate.

Mechanistic Photochemistry

The photolysis of cis-2,6-diphenylcyclohexanone proceeds exclusively through the Norrish Type I pathway (

The Pathway[2]

-

Excitation (

): Absorption of a photon ( -

Intersystem Crossing (ISC): Rapid ISC (

) converts the Singlet ( - -Cleavage: The C1-C2 bond (or C1-C6) cleaves homolytically, generating a 1,6-acyl-alkyl biradical .

The Bifurcation Point: Epimerization vs. Cleavage

Once the biradical is formed, the "memory" of the initial stereochemistry is lost due to free rotation around the C-C bonds (the "Loose Bolt" effect). The biradical has two primary fates:

-

Path A: Photo-Epimerization (Major): The biradical recombines to reform the C1-C2 bond. Because the biradical has relaxed, it statistically favors reforming the thermodynamically stable trans-isomer.

-

Result: A photostationary state (PSS) heavily favoring the trans isomer.

-

-

Path B: Decarbonylation (Secondary): The acyl radical ejects carbon monoxide (CO).[3] The resulting 1,5-diradical recombines to form 1,2-diphenylcyclopentane .

-

Note: The stereochemistry of the cyclopentane product (cis/trans ratio) further elucidates the lifetime and rotation speed of the intermediate diradical.

-

Visualization of Reaction Pathways

The following diagram illustrates the energetic and mechanistic flow from excitation to product distribution.

Figure 1: Mechanistic pathway of cis-2,6-diphenylcyclohexanone photolysis. Blue paths indicate reversible epimerization; red paths indicate irreversible cleavage.

Experimental Protocols

This protocol is designed to isolate the decarbonylation product while monitoring the epimerization equilibrium.

A. Materials & Setup[4]

-

Substrate: cis-2,6-Diphenylcyclohexanone (Recrystallized from Ethanol).

-

Solvent: Benzene (degassed) or tert-Butanol.

-

Why? Polar protic solvents can stabilize the biradical via H-bonding, potentially altering the product ratio, but benzene is standard for maximizing triplet lifetime.

-

-

Light Source: Medium-pressure Mercury Arc Lamp (450W) with a Pyrex filter (

nm).-

Critical: Use a Uranium glass filter or Pyrex to cut off wavelengths

nm to prevent secondary photolysis of products.

-

B. Step-by-Step Methodology

-

Preparation: Dissolve 0.5g of substrate in 500mL of Benzene (

M concentration). High dilution prevents intermolecular radical quenching. -

Degassing (Crucial): Purge the solution with Argon for 30 minutes.

-

Reasoning: Dissolved Oxygen (

) is a potent triplet quencher (

-

-

Irradiation: Place the sample in an immersion well reactor. Irradiate at

C. Monitor reaction progress via GC-FID or TLC every 15 minutes. -

Monitoring:

-

Phase 1 (0-30 mins): Rapid conversion of cis

trans. Establishment of Photostationary State (PSS). -

Phase 2 (30+ mins): Slow accumulation of 1,2-diphenylcyclopentane.

-

-

Workup: Evaporate solvent under reduced pressure. Separate products via Silica Gel Column Chromatography (Hexane:Ethyl Acetate 95:5).

C. Analytical Validation

| Analyte | Method | Key Diagnostic Feature |

| cis-Isomer | ||

| trans-Isomer | Distinct shift in | |

| Cyclopentane | GC-MS | Molecular Ion |

Quantitative Data Summary

The following data represents typical values observed in non-polar solvents (Benzene/Cyclohexane).

| Parameter | Value | Notes |

| Excitation Wavelength | 313 nm | |

| Triplet Energy ( | ~68-72 kcal/mol | Sufficient for energy transfer to dienes (quenching studies) |

| Quantum Yield ( | 0.2 - 0.4 | Disappearance of starting material |

| Major Product | trans-Isomer | Thermodynamic sink |

| Minor Product | 1,2-Diphenylcyclopentane | Via decarbonylation |

References

-

Photochemistry of Carbonyl Compounds: Mechanisms and Dynamics Source: UCI Aerosol Photochemistry Group Context: Detailed analysis of cyclohexanone ring-opening dynamics and trajectory simulations. URL:[Link]

-

Photochemistry of 2,6-diphenylcyclohexanone Source: OSTI.GOV (U.S. Department of Energy) Context: Confirmation of cis/trans epimerization and cyclopentane product formation. URL:[Link][4]

-

Source: IUPAC Compendium of Chemical Terminology (Gold Book)

-cleavage mechanisms. URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,6-Dibenzylidenecyclohexanone

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,6-dibenzylidenecyclohexanone via the Claisen-Schmidt condensation of cyclohexanone and benzaldehyde.[1] As a structural analog of curcumin, this bis-benzylidene scaffold is of significant interest in drug discovery for its reported cytotoxic activity against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. This guide prioritizes the thermodynamically favored bis-condensation product, providing optimized conditions for high yield (>85%) and purity suitable for biological screening. A variation for the mono-benzylidene derivative is included for mechanistic contrast.

Introduction & Medicinal Significance

The reaction between cyclohexanone and benzaldehyde is a classic Cross-Aldol Condensation (specifically Claisen-Schmidt). In the context of drug development, the resulting

This electrophilic site is critical for biological activity, allowing the molecule to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) on target proteins such as EGFR and Cathepsin B . Unlike curcumin, which is metabolically unstable due to its

Selectivity Challenge

-

Mono-condensation: Kinetic product. Difficult to isolate purely as the second condensation is faster on the more conjugated mono-enone intermediate.

-

Bis-condensation: Thermodynamic product. Favored by excess aldehyde, higher temperatures, and longer reaction times.

Reaction Mechanism

The reaction proceeds via a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism.

-

Enolization: Hydroxide deprotonates the

-carbon of cyclohexanone. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.

-

Dehydration: The resulting

-hydroxy ketone undergoes elimination of water to form the conjugated enone. -

Second Condensation: The process repeats at the

-position to form the symmetrical bis-product.

Figure 1: Stepwise mechanism from ketone to bis-benzylidene product via sequential aldol condensations.

Experimental Protocol: Bis-Benzylidene Synthesis

Target: 2,6-Dibenzylidenecyclohexanone Scale: 10 mmol (Typical Lab Scale)

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |

| Cyclohexanone | 98.15 | 1.0 | 0.98 g (1.04 mL) | Nucleophile |

| Benzaldehyde | 106.12 | 2.2 | 2.33 g (2.25 mL) | Electrophile |

| NaOH (40% aq) | 40.00 | 2.5 | 2.5 mL | Catalyst |

| Ethanol (95%) | - | Solvent | 15 mL | Solvent |

Equipment:

-

50 mL Round-bottom flask (RBF)

-

Magnetic stir bar

-

Ice-water bath

-

Buchner funnel & vacuum flask

Step-by-Step Procedure

-

Preparation: In a 50 mL RBF, dissolve benzaldehyde (2.33 g) and cyclohexanone (0.98 g) in 15 mL of 95% ethanol.

-

Catalyst Addition: While stirring vigorously at room temperature (20-25°C), add 40% NaOH solution (2.5 mL) dropwise over 2 minutes.

-

Note: The solution will turn yellow/orange immediately, indicating enolate formation and initial condensation.

-

-

Reaction: Stir the mixture at room temperature for 30 minutes .

-

Observation: A yellow precipitate should begin to form within 5-10 minutes.

-

Optimization: For difficult substrates (substituted benzaldehydes), heating to reflux (78°C) for 1 hour may be required, but for unsubstituted benzaldehyde, RT is sufficient.

-

-

Precipitation: Cool the reaction mixture in an ice-water bath (0-4°C) for 15 minutes to maximize precipitation.

-

Filtration: Filter the crude solid using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with:

-

Cold water (2 x 10 mL) – removes excess NaOH.

-

Cold Ethanol (1 x 5 mL) – removes unreacted aldehyde/ketone.

-

-

Purification (Recrystallization):

Method Variation: Mono-Benzylidene Synthesis

To target the mono-product (2-benzylidenecyclohexanone), alter the conditions:

-

Stoichiometry: Use 1:1 ratio (Cyclohexanone:Benzaldehyde).

-

Addition: Add Benzaldehyde slowly to a solution of Cyclohexanone and base (inverse addition) to keep ketone in excess.

-

Temperature: Maintain at 0-5°C throughout the reaction.

-

Quench: Stop reaction after 15 minutes by neutralizing with dilute HCl.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the bis-aldol product.

Characterization & Quality Control

| Parameter | Expected Value | Notes |

| Appearance | Bright yellow needles | Darkening implies oxidation or residual base. |

| Yield | 70 - 90% | Lower yields often due to inefficient filtration. |

| Melting Point | 118 - 120°C | Sharp range indicates high purity. |

| IR Spectroscopy | 1660 cm⁻¹ (C=O)1600 cm⁻¹ (C=C) | Strong conjugated ketone stretch. |

| ¹H NMR (CDCl₃) | Singlet at 7.8 ppm is characteristic of the benzylidene proton. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product melting point depressed by impurities; Solvent too hot. | Scratch glass with rod to induce nucleation; cool slowly. |

| Low Yield | Incomplete reaction; Retro-aldol (reversible). | Ensure NaOH is fresh; Increase time; Avoid excessive washing with ethanol. |

| Red/Brown Color | Cannizzaro side reaction or polymerization. | Reduce base concentration; Keep temperature <30°C. |

| Mono-Product Contamination | Insufficient aldehyde or base. | Ensure 2.2+ equivalents of benzaldehyde; Verify pH > 12. |

Safety & Hazards (MSDS Highlights)

-

Benzaldehyde: Combustible. Irritant to eyes and skin. Use in a fume hood.

-

Cyclohexanone: Flammable liquid. Harmful if inhaled.

-

Sodium Hydroxide: Corrosive. Causes severe burns. Wear gloves and eye protection.

-

Waste Disposal: Neutralize filtrate with dilute HCl before disposal. Organic solids should be disposed of in solid hazardous waste containers.

References

-

Preparation of 2,6-dibenzylidenecyclohexanone. Google Patents. CN104529732A. Link

-

Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Research Journal of Pharmacy and Technology. 2024.[5] Link

-

Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. European Journal of Medicinal Chemistry. 2012.[6] Link

- Aldol Condensation: Preparation of Aldol-Type Compounds.

-

Synthesis of 2,6-Dibenzylidenecyclohexanone Application Note. Scribd. Link

Sources

- 1. CN104529732A - Preparation method for 2,6-dibenzylidenecyclohexanone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of 2,6-Dibenzylidenecyclohexanone

Executive Summary

2,6-Dibenzylidenecyclohexanone is a symmetric

This application note provides a rigorous, self-validating protocol for the synthesis of (2E,6E)-2,6-dibenzylidenecyclohexanone via Claisen-Schmidt condensation. Unlike generic textbook procedures, this guide emphasizes stoichiometric control to minimize mono-substituted byproducts and maximize the thermodynamic yield of the (E,E)-isomer.

Mechanistic Insight & Reaction Logic

The synthesis proceeds via a base-catalyzed double Aldol condensation followed by dehydration. The reaction is thermodynamically driven toward the bis-product due to the extended conjugation of the final system.

Stereochemical Control

The reaction predominantly yields the (E,E)-isomer . The steric repulsion between the phenyl ring and the carbonyl oxygen in the (Z)-isomer is significantly higher, forcing the phenyl group trans to the carbonyl.

Reaction Pathway Visualization

The following diagram outlines the stepwise transformation from the kinetic enolate to the thermodynamic bis-enone.

Figure 1: Stepwise mechanistic pathway favoring the thermodynamic (E,E)-product via sequential condensation.

Experimental Protocol

Scale: 10 mmol (scalable to 100 mmol) Expected Yield: 85–92% Time: ~2 Hours

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| Cyclohexanone | 98.15 | 1.0 | 0.98 g (1.04 mL) | Nucleophile |

| Benzaldehyde | 106.12 | 2.2 | 2.33 g (2.25 mL) | Electrophile |

| NaOH (pellets) | 40.00 | 2.5 | 1.00 g | Catalyst |

| Ethanol (95%) | - | Solvent | 15 mL + 10 mL | Solvent |

| Water (distilled) | - | Wash | ~100 mL | Purification |

Note: A slight excess of benzaldehyde (2.2 eq) is used to drive the equilibrium completely to the bis-substituted product, preventing contamination with the mono-benzylidene intermediate.

Step-by-Step Methodology

Step 1: Catalyst Preparation

-

Dissolve 1.0 g of NaOH in 10 mL of distilled water and 10 mL of Ethanol (95%) in a 50 mL Erlenmeyer flask.

-

Cool the solution to room temperature (20–25°C). Exothermic dissolution can degrade benzaldehyde if mixed hot.

Step 2: Reactant Mixing

-

In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, mix 1.04 mL of Cyclohexanone and 2.25 mL of Benzaldehyde in 15 mL of Ethanol.

-

Begin vigorous stirring.

Step 3: Controlled Addition

-

Add the cooled NaOH solution to the reactant mixture dropwise over 5 minutes.

-

Observation: The solution will quickly turn yellow, followed by the precipitation of a bright yellow solid within 10–15 minutes.

Step 4: Reaction & Aging

-

Continue stirring at room temperature for 1 hour.

-

Optimization: If the slurry becomes too thick to stir, add an additional 5 mL of Ethanol. Do not add water yet, as this may precipitate unreacted aldehyde.

Step 5: Isolation & Purification

-

Cool the mixture in an ice bath (0–4°C) for 15 minutes to maximize precipitation.

-

Filter the crude solid using a Buchner funnel under vacuum.

-

Critical Wash Step: Wash the precipitate sequentially with:

-

Cold Ethanol (2 x 5 mL) – Removes unreacted benzaldehyde and mono-products.

-

Distilled Water (3 x 20 mL) – Removes NaOH and inorganic salts.

-

-

Recrystallization: Recrystallize the crude yellow solid from hot Ethanol or Ethyl Acetate to obtain bright yellow needles.

-

Dry in a vacuum oven at 40°C for 4 hours.

Characterization & Validation Standards

To ensure the synthesized compound meets pharmaceutical standards, compare analytical data against the following reference values.

Physicochemical Data Table

| Parameter | Experimental Target | Validation Criteria |

| Appearance | Bright Yellow Needles | Darkening indicates oxidation or residual base. |

| Melting Point | 117–119°C | Sharp range (<2°C) confirms purity [1]. |

| Rf Value | ~0.65 | TLC (Hexane:EtOAc 4:1). Single spot required. |

| Solubility | Soluble: CHCl₃, DMSO | Insoluble: Water. |

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

- 7.82 (s, 2H): Olefinic protons (=CH-Ph). Diagnostic singlet confirming symmetry and E-geometry.

- 7.35–7.50 (m, 10H): Aromatic protons.

- 2.92 (t, 4H): Homallylic protons (C3, C5 of cyclohexanone ring).

- 1.79 (quint, 2H): Remote methylene protons (C4).

IR Spectrum (KBr):

-

1660 cm⁻¹: C=O Stretch (Shifted lower due to conjugation).

-

1610 cm⁻¹: C=C Stretch (Exocyclic double bond).

Biological Relevance & Drug Development

This scaffold is a "privileged structure" in medicinal chemistry. Its reactivity profile allows it to act as a covalent modifier of specific protein residues.

Therapeutic Applications Workflow

The following diagram illustrates the translational pathway of this compound from synthesis to target interaction.

Figure 2: Pharmacological targets and mechanism of action for bis-benzylidene derivatives.

Key Structural Features for Activity

- -Unsaturated Ketone: The "warhead" responsible for covalent bonding with cysteine residues in the active sites of enzymes like thioredoxin reductase.

-

Planarity: The (E,E) configuration ensures the molecule is planar, facilitating intercalation into DNA or binding into narrow enzyme pockets [2].

Troubleshooting & Optimization

-

Problem: Low Yield / Oily Product.

-

Cause: Incomplete dehydration or presence of mono-product.

-

Solution: Ensure base concentration is sufficient. Recrystallize from Ethanol to remove the more soluble mono-derivative.

-

-

Problem: Product Color is Orange/Red.

-

Cause: "Cannizzaro reaction" side products or polymerization due to excess heat.

-

Solution: Keep reaction temp < 30°C. Wash thoroughly with cold ethanol.

-

-

Problem: Poor Solubility in NMR Solvent.

-

Solution: The compound is rigid and planar. Use DMSO-d6 if CDCl₃ solubility is insufficient, though CDCl₃ is usually adequate.

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.

-

Liary, A., et al. (2017). Synthesis and biological evaluation of bis-benzylidene cyclohexanone derivatives as potent anti-inflammatory agents. Journal of Medicinal Chemistry.

-

Robinson, R. S. (2022). Aldol Condensation: A Practical Guide. Master Organic Chemistry.